SKLB-329
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H11ClF4N6O2 |
|---|---|
Molecular Weight |
466.78 |
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[2-fluoro-4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl]urea |
InChI |
InChI=1S/C19H11ClF4N6O2/c20-13-3-1-9(5-12(13)19(22,23)24)28-18(31)29-15-4-2-10(6-14(15)21)32-17-11-7-27-30-16(11)25-8-26-17/h1-8H,(H2,28,29,31)(H,25,26,27,30) |
InChI Key |
NSYMATNYFQDESU-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)OC3=NC=NC4=C3C=NN4)F)C(F)(F)F)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SKLB-329; SKLB 329; SKLB329 |
Origin of Product |
United States |
Preparation Methods
In Vitro Antiproliferative Activity
This compound demonstrated superior efficacy compared to sorafenib in HCC cell lines:
-
HepG2 cells : IC₅₀ = 3.2 µM (vs. sorafenib IC₅₀ = 6.7 µM)
-
SMMC7721 cells : IC₅₀ = 2.8 µM (vs. sorafenib IC₅₀ = 5.9 µM)
Mechanistically, treatment reduced phosphorylation of FAK (↓72%) and Stat3 (↓68%) within 24 hours, disrupting downstream pro-survival signaling.
In Vivo Tumor Suppression
In xenograft models, oral administration of this compound (50 mg/kg/day) achieved:
-
HepG2 tumors : 64% reduction in tumor volume vs. control
Dose-dependent responses were observed across 25–75 mg/kg regimens, with no significant toxicity at therapeutic doses.
Comparative Advantages Over Sorafenib
Head-to-head comparisons highlight this compound’s enhanced potency:
Chemical Reactions Analysis
Types of Reactions
SKLB-329 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Efficacy Against Hepatocellular Carcinoma
Preclinical evaluations have shown that SKLB-329 exhibits significant anti-tumor effects in HCC models. In vitro studies indicated that this compound effectively suppressed the proliferation of HCC cells by down-regulating Src-mediated focal adhesion kinase (FAK) and Signal Transducer and Activator of Transcription 3 (Stat3) activity. In vivo studies using HCC xenograft models (HepG2 and SMMC7721) demonstrated that oral administration of this compound significantly inhibited tumor growth in a dose-dependent manner, outperforming the standard treatment sorafenib in several assays .
Case Study: Anti-Angiogenic Activity
In a transgenic zebrafish model, this compound exhibited remarkable anti-angiogenic properties. The compound's ability to inhibit endothelial cell functions was assessed through various assays measuring cell migration and tube formation. Results indicated a substantial reduction in angiogenesis compared to controls, underscoring its potential as an effective therapeutic agent against tumors reliant on angiogenesis for growth .
Pharmacokinetic Properties
This compound has been noted for its favorable pharmacokinetic profile. Studies suggest that it has good absorption and bioavailability, which are critical factors for its effectiveness as an oral medication. The pharmacokinetics of this compound were evaluated alongside sorafenib, revealing better efficacy and lower toxicity profiles in preclinical settings .
Comparative Efficacy with Other Treatments
A comparative analysis highlights the superior potency of this compound over other multikinase inhibitors like sorafenib. In various assays assessing cell viability and proliferation across different cancer cell lines, this compound consistently demonstrated enhanced efficacy. This positions it as a promising candidate for further clinical development aimed at improving outcomes for patients with HCC and potentially other malignancies .
Mechanism of Action
The mechanism of action of SKLB-329 involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Kinase Inhibition Potency
SKLB-329 shows superior inhibitory activity against key angiogenesis-related kinases compared to sorafenib (Table 1):
| Kinase | This compound IC50 (nM) | Sorafenib IC50 (nM) |
|---|---|---|
| VEGFR1 | 5 | 26 |
| VEGFR2 | 18 | 90 |
| VEGFR3 | 5 | 20 |
| FGFR2 | 26 | 825 |
| Src | 18 | 390 |
This compound’s nanomolar-range inhibition of VEGFRs and Src translates to stronger anti-angiogenic and anti-proliferative effects in functional assays .
In Vitro and In Vivo Efficacy
Anti-angiogenesis :
- Anti-tumor activity: this compound reduced HCC xenograft tumor growth by 80.2% (15 mg/kg/day) vs. sorafenib’s 69.8% (30 mg/kg/day) . Mechanistically, this compound uniquely suppressed Src/Stat3 signaling, unlike sorafenib, which targets RAF/MEK/ERK .
Advantages Over Other Multikinase Inhibitors
While sorafenib remains the FDA-approved benchmark for HCC, this compound addresses its limitations:
Broader kinase selectivity : Dual targeting of angiogenesis (VEGFRs, FGFR2) and Src enhances efficacy against heterogeneous HCC .
Reduced drug resistance risk : By inhibiting Src, this compound circumvents resistance mechanisms linked to EGFR or PI3K/Akt pathways observed with sorafenib .
Improved pharmacokinetics : Longer half-life and higher AUC suggest less frequent dosing and sustained therapeutic levels .
Q & A
Basic Research Questions
Q. What experimental design principles are critical for evaluating SKLB-329’s biochemical activity?
- Methodological Answer :
- Assay Selection : Use validated biochemical assays (e.g., kinase inhibition assays) to measure target engagement, ensuring alignment with this compound’s hypothesized mechanism. Include positive and negative controls to minimize confounding variables .
- Reproducibility : Document experimental protocols in detail (e.g., reagent concentrations, incubation times) to enable replication. Follow guidelines for reporting synthetic procedures and characterization data for new compounds .
- Dose-Response Analysis : Establish dose-response curves with at least five concentrations to determine IC₅₀/EC₅₀ values, using statistical tools to assess variability .
Q. How can researchers ensure data validity when analyzing this compound’s cytotoxicity profiles?
- Methodological Answer :
- Cell Line Validation : Use authenticated cell lines (e.g., from ATCC) and confirm absence of mycoplasma contamination. Include viability assays (e.g., MTT, ATP-based assays) with appropriate normalization .
- Statistical Rigor : Apply ANOVA or non-parametric tests for multi-group comparisons, reporting p-values and confidence intervals. Address outliers using pre-defined exclusion criteria .
- Cross-Validation : Compare results across independent replicates and orthogonal assays (e.g., apoptosis markers) to confirm cytotoxicity mechanisms .
Advanced Research Questions
Q. How can contradictions between in vitro and in vivo pharmacokinetic (PK) data for this compound be resolved?
- Methodological Answer :
- Comparative PK Modeling : Use compartmental models to simulate in vivo absorption/distribution, adjusting for factors like protein binding or metabolic stability not captured in vitro .
- Species-Specific Factors : Evaluate interspecies differences in cytochrome P450 activity or transporter expression that may alter PK profiles. Use humanized mouse models if available .
- Multi-Omics Integration : Correlate PK data with transcriptomic/proteomic datasets to identify biomarkers of drug exposure or resistance .
Q. What strategies are effective for elucidating this compound’s off-target effects in complex biological systems?
- Methodological Answer :
- Chemoproteomics : Employ affinity-based pulldown assays with this compound-conjugated beads to capture interacting proteins, followed by mass spectrometry .
- CRISPR Screening : Conduct genome-wide knockout screens to identify synthetic lethal interactions or resistance genes, highlighting off-target pathways .
- Network Pharmacology : Build protein-protein interaction networks to predict off-targets using computational tools (e.g., STRING, DAVID), validated by siRNA knockdown .
Q. How should researchers integrate conflicting mechanistic hypotheses about this compound’s primary mode of action?
- Methodological Answer :
- Hypothesis-Driven Experiments : Design studies to directly test competing models (e.g., kinase inhibition vs. epigenetic modulation) using selective inhibitors or genetic knockouts .
- Bayesian Inference : Apply probabilistic models to weigh evidence from multiple datasets (e.g., binding kinetics, gene expression) and assign likelihoods to each hypothesis .
- Time-Resolved Studies : Track temporal changes in downstream signaling molecules (e.g., phospho-proteomics) to distinguish primary vs. secondary effects .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing this compound’s synergistic effects in combination therapies?
- Methodological Answer :
- Synergy Scoring : Use the Chou-Talalay method (Combination Index) or Bliss independence model to quantify synergy/antagonism, ensuring proper normalization to single-agent controls .
- High-Throughput Workflows : Implement automated dose-matrix screening platforms (e.g., 384-well formats) with Z’-factor validation to minimize plate-to-plate variability .
- Machine Learning : Train random forest or neural network models on combinatorial screening data to predict optimal drug ratios .
Q. How can researchers address batch-to-batch variability in this compound synthesis during preclinical studies?
- Methodological Answer :
- QC Protocols : Mandate NMR/HPLC-MS characterization for each batch, with purity thresholds (>95%) and impurity profiling .
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH) to identify unstable intermediates and refine storage conditions .
- Bioactivity Normalization : Adjust dosing based on batch-specific potency metrics (e.g., IC₅₀) rather than fixed mass concentrations .
Theoretical and Mechanistic Frameworks
Q. What theoretical models best explain this compound’s resistance mechanisms in heterogeneous tumor populations?
- Methodological Answer :
- Evolutionary Dynamics : Apply Lotka-Volterra equations or Moran process models to simulate clonal competition under this compound selection pressure .
- Single-Cell Sequencing : Profile transcriptional heterogeneity in resistant vs. sensitive subpopulations to identify adaptive pathways (e.g., EMT, drug efflux pumps) .
- Patient-Derived Models : Use organoids or PDX models to recapitulate tumor microenvironment-driven resistance, validating findings with clinical cohorts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

